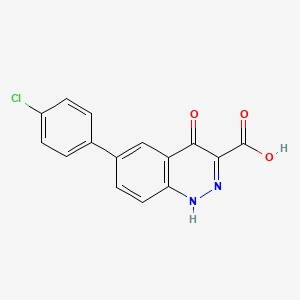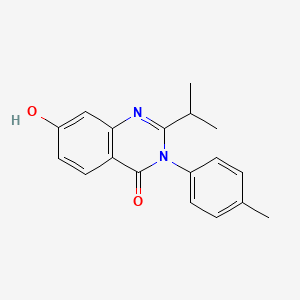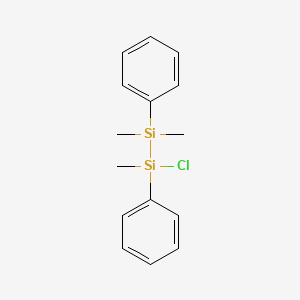![molecular formula C12H12N2O7S B11834606 Butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]-](/img/structure/B11834606.png)
Butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]- is a complex organic compound with a unique structure that includes a butanoic acid backbone and a phenylsulfonyl-substituted oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]- typically involves multiple steps. One common method includes the reaction of 4-(phenylsulfonyl)butanoic acid with appropriate reagents to introduce the oxadiazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxadiazole ring or the phenylsulfonyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or other reduced forms of the compound .
Applications De Recherche Scientifique
Butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]- involves its interaction with specific molecular targets. The oxadiazole ring and phenylsulfonyl group play crucial roles in its activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Phenylsulfonyl)butanoic acid: A related compound with a similar structure but lacking the oxadiazole ring.
Butanoic acid, 4-oxo-4-[(phenylsulfonyl)amino]-: Another similar compound with different functional groups
Uniqueness
Butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]- is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H12N2O7S |
|---|---|
Poids moléculaire |
328.30 g/mol |
Nom IUPAC |
4-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]butanoic acid |
InChI |
InChI=1S/C12H12N2O7S/c15-10(16)7-4-8-20-11-12(14(17)21-13-11)22(18,19)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16) |
Clé InChI |
WIRJJTHQGBUSEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=[N+](ON=C2OCCCC(=O)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate](/img/structure/B11834546.png)







![tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11834592.png)
![8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11834593.png)


![N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine](/img/structure/B11834623.png)
